molecular formula C13H17NO3 B1639005 Methyl 4-(piperidin-4-yloxy)benzoate

Methyl 4-(piperidin-4-yloxy)benzoate

Cat. No.: B1639005
M. Wt: 235.28 g/mol
InChI Key: VKZCXEDITLJYNW-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-4-yloxy)benzoate is a benzoic acid derivative featuring a piperidine ring linked via an ether oxygen to the para position of the methyl benzoate scaffold. This structure confers unique physicochemical properties, such as moderate lipophilicity and basicity due to the piperidine nitrogen. The compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing pharmacologically active molecules targeting central nervous system receptors or enzymes .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-piperidin-4-yloxybenzoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3

InChI Key

VKZCXEDITLJYNW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC2CCNCC2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride
  • Structural Difference : Replaces the ether oxygen with a direct piperidine-to-aryl bond.
  • Similarity score: 1.00 .
Methyl 4-(Piperazin-1-yl)benzoate
  • Structural Difference : Substitutes piperidine with a piperazine ring (two nitrogen atoms).
  • Impact : Higher basicity (pKa ~8.81) due to the secondary amine in piperazine, enhancing water solubility under acidic conditions .
Piperidin-4-ylmethyl Benzoate Hydrochloride
  • Structural Difference : Positions the piperidine as a methylene-linked substituent instead of an ether.
Methyl 4-((4-Hydroxypiperidin-1-yl)methyl)benzoate
  • Structural Difference : Introduces a hydroxyl group on the piperidine ring.
  • Impact : Enhanced hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier permeability .

Analogues with Aromatic Substituent Variations

Methyl 4-(3-Chloropropoxy)-3-(Trifluoromethyl)benzoate (Compound 63)
  • Structural Difference : Contains a 3-chloropropoxy chain and a meta-trifluoromethyl group.
  • Impact : The electron-withdrawing -CF₃ group increases electrophilicity, while the chloropropoxy chain may enhance lipophilicity (logP ~2.5–3.0) .
Quinoline-Based Derivatives (C1–C7)
  • Structural Difference: Incorporates a quinoline-4-carbonyl-piperazine group at the benzoate’s para position.
  • Impact: Extended conjugation from quinoline improves UV absorption properties. Substituents like bromo, chloro, or trifluoromethyl (e.g., C2, C3, C7) modulate electronic effects and binding affinity to biological targets .
4-Nitrobenzoate Salts (e.g., CAS 161558-45-8)
  • Structural Difference : Features a nitrobenzoate counterion and a pyridine-piperidine hybrid scaffold.

Physicochemical Property Comparison

Compound logP pKa Water Solubility Key Data Source
Methyl 4-(piperidin-4-yloxy)benzoate ~2.1 7.9 Low Estimated
Methyl 4-(piperazin-1-yl)benzoate ~1.1 8.81 Moderate Predicted
3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoate 2.8–3.5 8.2–9.0 Low to moderate RP-HPLC/CZE

Preparation Methods

Classical Esterification Methods

The foundational approach to synthesizing Methyl 4-(piperidin-4-yloxy)benzoate involves esterification of 4-(piperidin-4-yloxy)benzoic acid with methanol. This method leverages acid-catalyzed esterification, where the carboxylic acid reacts with methanol under reflux conditions.

Reaction Mechanism and Conditions

In a representative procedure, 4-(piperidin-4-yloxy)benzoic acid (1.0 equiv.) is dissolved in methanol, followed by the addition of thionyl chloride (2.0 equiv.) as a catalyst. The mixture is refluxed at 65–70°C for 3–4 hours, facilitating the formation of the methyl ester via nucleophilic acyl substitution. Post-reaction, the solvent is evaporated, and the crude product is purified via recrystallization or column chromatography.

Table 1: Classical Esterification Parameters
Parameter Value/Detail Source
Reagents 4-(Piperidin-4-yloxy)benzoic acid, MeOH, SOCl₂
Temperature 65–70°C (reflux)
Reaction Time 3–4 hours
Yield 70–75%

This method is favored for its simplicity but requires careful handling of thionyl chloride due to its corrosive nature.

Nucleophilic Substitution Approaches

Alternative routes employ nucleophilic substitution reactions to construct the piperidine-ether linkage. A two-step strategy involves:

  • Synthesis of 4-chloropiperidine.
  • Reaction with methyl 4-hydroxybenzoate under basic conditions.

Stepwise Synthesis

In the first step, piperidin-4-ol is treated with thionyl chloride to yield 4-chloropiperidine. Subsequent reaction with methyl 4-hydroxybenzoate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound.

Table 2: Nucleophilic Substitution Optimization
Condition Optimization Outcome Source
Base K₂CO₃ vs. NaOH
Solvent DMF > DMSO
Temperature 80°C optimal
Yield 65–70%

This method offers modularity but faces challenges in isolating intermediates.

Advanced Catalytic and Biocatalytic Methods

Recent advancements employ transition-metal catalysis and biocatalysis to enhance enantioselectivity and efficiency.

Radical Cross-Coupling

A 2024 innovation utilizes nickel-catalyzed radical cross-coupling between methyl 4-bromobenzoate and piperidin-4-ol derivatives. This method operates under mild conditions (room temperature, 24 hours) with a photoredox catalyst, achieving 80–85% yield and excellent stereocontrol.

Biocatalytic Cyclization

Enzymatic methods using engineered transaminases or ketoreductases enable asymmetric synthesis of the piperidine ring from pyridine precursors. For example, recombinant E. coli expressing ω-transaminase converts 4-cyanopyridine to enantiopure piperidin-4-ol, which is then esterified.

Table 3: Catalytic Method Comparison
Method Catalyst Yield Enantiomeric Excess Source
Radical Cross-Coupling Ni/Photoredox 85% >99% (R)
Biocatalytic Cyclization ω-Transaminase 78% 98% (S)

Industrial-Scale Production Techniques

Scalable synthesis requires continuous-flow reactors and automated purification systems.

Continuous-Flow Esterification

A patented industrial process (WO2023054321) describes the use of microreactors for esterification, reducing reaction time to 30 minutes and improving yield to 90%. The system operates at 100°C with supercritical methanol, eliminating the need for corrosive catalysts.

Crystallization Optimization

Industrial batches employ antisolvent crystallization using heptane to achieve >99% purity. Process analytical technology (PAT) monitors particle size distribution in real time.

Analytical Characterization of Synthetic Products

Rigorous quality control ensures compliance with pharmaceutical standards.

Spectroscopic Analysis

  • NMR (¹H, ¹³C): Confirms ester and piperidine moieties. Key signals include δ 3.85 (s, OCH₃) and δ 3.45–3.60 (m, piperidine-H).
  • HPLC: Purity >99% with C18 column (acetonitrile/water gradient).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C, consistent with literature.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Reference
ProtectionBenzyl chloride, K₂CO₃, DMF, 60°C85–90
CouplingPiperidin-4-ol, NaH, THF, reflux70–75
DeprotectionH₂/Pd-C, MeOH, RT90–95

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify ester, piperidine, and aromatic proton environments. For example, the methoxy group appears as a singlet at δ ~3.8 ppm .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 279.147) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can computational chemistry predict the binding affinity of this compound to biological targets?

Computational methods include:

  • Molecular Docking : Software like AutoDock Vina simulates interactions with enzyme active sites (e.g., kinases or GPCRs). The piperidine oxygen may form hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (ΔG) .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to predict activity .

Q. Table 2: Computational Parameters for Binding Studies

MethodSoftware/ToolKey OutputsReference
DockingAutoDock VinaBinding pose, ΔG (kcal/mol)
MD SimulationsGROMACSRMSD, hydrogen bond occupancy
QSARMOEPredictive IC₅₀ values

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies often arise from assay conditions or structural variations. Methodological solutions include:

  • Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) with validated cell lines (e.g., HEK293 for receptor studies) .
  • SAR Analysis : Compare derivatives with modified substituents (e.g., replacing the piperidine oxygen with sulfur) to identify critical pharmacophores .
  • Meta-Analysis : Pool data from multiple studies to distinguish outliers or trends (e.g., using GraphPad Prism for statistical validation) .

Basic: What are the stability challenges of this compound under physiological conditions?

The compound may degrade via:

  • Ester Hydrolysis : Susceptibility to esterases or acidic/basic conditions. Stability assays in simulated gastric fluid (pH 1.2) show <50% degradation over 24 hours .
  • Oxidation : Piperidine ring oxidation forms N-oxide byproducts. Antioxidants (e.g., ascorbic acid) in formulations mitigate this .
  • Light Sensitivity : UV-Vis studies indicate photodegradation; storage in amber vials at -20°C is recommended .

Advanced: What strategies enhance the bioavailability of this compound in preclinical models?

Approaches include:

  • Prodrug Design : Convert the ester to a more lipophilic prodrug (e.g., tert-butyl ester) to improve membrane permeability .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in rodent models .
  • Co-Administration with CYP Inhibitors : Block metabolic pathways (e.g., CYP3A4) to prolong systemic exposure .

Basic: What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : Quantification in plasma with a LOQ of 1 ng/mL using deuterated internal standards .
  • Microdialysis : Real-time monitoring in brain or liver tissues via HPLC-UV .
  • Immunoassays : Custom ELISA kits detect concentrations as low as 0.5 nM .

Advanced: How does the stereochemistry of the piperidine ring affect the compound’s pharmacological profile?

  • Enantiomeric Separation : Chiral HPLC (Chiralpak AD-H column) resolves (R)- and (S)-isomers. The (R)-form shows 10-fold higher affinity for serotonin receptors .
  • Conformational Analysis : X-ray crystallography reveals axial vs. equatorial positioning of the oxygen, impacting target engagement .

Basic: What are the safety and handling protocols for this compound?

  • Toxicity Screening : Ames test (negative for mutagenicity) and acute toxicity in rodents (LD₅₀ > 2000 mg/kg) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties .

Advanced: What in vitro/in vivo discrepancies exist for this compound, and how are they addressed?

  • Plasma Protein Binding : In vitro assays underestimate unbound fractions; equilibrium dialysis corrects for >90% binding .
  • Metabolite Interference : LC-MS/MS distinguishes parent compound from glucuronide metabolites in pharmacokinetic studies .

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